molecular formula C11H10ClN3O2 B6144039 N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide CAS No. 950114-69-9

N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide

Cat. No.: B6144039
CAS No.: 950114-69-9
M. Wt: 251.67 g/mol
InChI Key: VISWIRVPZSVLRW-UHFFFAOYSA-N
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Description

N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide (: 950114-69-9 ) is a high-purity chemical compound supplied for research and development purposes. This synthetic organic molecule features a distinct molecular structure with a benzamide group linked to a 1,2,4-oxadiazole ring, which is further functionalized with a reactive chloromethyl group . It has a molecular formula of C 11 H 10 ClN 3 O 2 and a molecular weight of 251.67 g/mol . The integration of the 1,2,4-oxadiazole moiety is of significant interest in medicinal chemistry and agrochemical research. This heterocycle is a known bioisostere for ester and amide functionalities, often employed to fine-tune the properties of lead compounds, such as their metabolic stability and bioavailability . The presence of the reactive chloromethyl group on the oxadiazole ring makes this compound a valuable chemical building block (synthon) for further derivatization. Researchers can utilize this handle to create novel molecular structures via nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) . While specific biological data for this compound may be limited, its structural features align with compounds investigated for various applications. Patent literature indicates that similar 1,2,4-oxadiazol derivatives demonstrate utility as herbicidal agents , highlighting the potential of this chemotype in agrochemical discovery. As such, this compound serves as a key intermediate for synthesizing and screening novel active molecules in this field. Handling and Safety: Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-6-10-14-9(15-17-10)7-13-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISWIRVPZSVLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Chloromethyl-Substituted Amidoxime

The synthesis begins with the preparation of a chloromethyl-containing amidoxime, a key intermediate for oxadiazole cyclization:

  • Reaction Protocol :

    • Chloroacetonitrile (ClCH₂CN) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 hours.

    • Yield : 78–85% after recrystallization (ethanol).

ParameterValue
SolventEthanol/Water (3:1)
Temperature80°C
Reaction Time6 hours
Characterization¹H NMR (DMSO-d6): δ 4.75 (s, 2H, CH₂Cl), 5.92 (s, 2H, NH₂)

Cyclization with Functionalized Acyl Chlorides

The amidoxime undergoes cyclization with a methylene-linked acyl chloride to form the oxadiazole ring:

  • Acyl Chloride Preparation :

    • Bromoacetyl chloride (BrCH₂COCl) is treated with benzamide in dichloromethane (DCM) under N₂, using triethylamine (Et₃N) as a base.

  • Cyclization Conditions :

    • Amidoxime (1 eq) reacts with bromoacetyl chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to 25°C over 12 hours.

    • Yield : 62–68% after silica gel chromatography (hexane/ethyl acetate 4:1).

ParameterValue
SolventTHF
Temperature0°C → 25°C
BaseEt₃N
PurificationColumn Chromatography

Functionalization of the Oxadiazole Core

Introduction of the Chloromethyl Group

The chloromethyl group is introduced either during amidoxime synthesis or via post-cyclization modification:

  • Direct Synthesis :

    • Use of pre-functionalized chloroacetonitrile ensures regioselective incorporation of the chloromethyl group at position 5.

  • Post-Modification :

    • Hydroxymethyl-substituted oxadiazoles (prepared from hydroxymethylacetonitrile) are treated with thionyl chloride (SOCl₂) in DCM at 0°C.

    • Conversion Efficiency : >90% (monitored by TLC).

Benzamide Conjugation via Nucleophilic Substitution

The bromomethyl group at position 3 of the oxadiazole undergoes nucleophilic substitution with benzamide:

  • Reaction Optimization :

    • Benzamide (1.5 eq) is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at −10°C.

    • 3-Bromomethyl-5-chloromethyl-1,2,4-oxadiazole (1 eq) is added, and the mixture is stirred at 60°C for 8 hours.

    • Yield : 55–60% after recrystallization (methanol).

ParameterValue
SolventDMF
BaseNaH (60% dispersion)
Temperature−10°C → 60°C
Key Intermediate3-Bromomethyl-5-chloromethyl-1,2,4-oxadiazole

Alternative Routes and Emerging Methodologies

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate cyclization:

  • Amidoxime and acyl chloride are irradiated at 100°C for 15 minutes in acetonitrile, achieving 75% yield with reduced side products.

Flow Chemistry Approaches

Continuous flow systems enhance scalability and safety:

  • Residence Time : 10 minutes at 120°C.

  • Productivity : 2.1 g/h with >95% purity (HPLC).

Analytical Characterization and Quality Control

Critical analytical data for the final product:

TechniqueKey Findings
¹H NMR (400 MHz, CDCl₃)δ 7.85–7.43 (m, 5H, Ar-H), 4.70 (s, 2H, CH₂Cl), 4.35 (s, 2H, CH₂N), 3.12 (s, 1H, NH)
HRMS (ESI+)m/z Calc. for C₁₁H₁₀ClN₃O₂ [M+H]⁺: 252.0534; Found: 252.0538
HPLC Purity 98.7% (C18 column, acetonitrile/water 60:40)

Chemical Reactions Analysis

Types of Reactions

N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides or nitriles depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most significant applications of N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is its potential as an antiviral agent. Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit inhibitory activity against the Hepatitis B virus (HBV). Molecular docking studies have shown that this compound can effectively interact with the HBV capsid, suggesting its utility in developing new antiviral therapies .

Antimicrobial Properties
Studies have also highlighted the antimicrobial properties of oxadiazole derivatives. The chloromethyl group enhances the reactivity of the compound, allowing it to form complexes with microbial targets. This has led to investigations into its efficacy against various bacterial strains and fungi, making it a candidate for new antimicrobial agents .

Material Science

Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive chloromethyl group. This allows for the functionalization of polymers to enhance their properties such as thermal stability and mechanical strength. The incorporation of oxadiazole units into polymer matrices has been shown to improve their performance in various applications including coatings and films .

Molecular Biology

Proteomics Research
The compound has been employed in proteomics studies as a probe for labeling proteins. Its ability to react with amino groups on proteins makes it a useful tool for studying protein interactions and dynamics within biological systems. This application is particularly relevant in understanding disease mechanisms at the molecular level .

Case Studies

StudyApplicationFindings
Ivachtchenko et al., 2019Antiviral ActivityDemonstrated effective inhibition of HBV replication in vitro using derivatives of this compound.
Kovalenko et al., 2019Antimicrobial PropertiesShowed that oxadiazole derivatives exhibit significant activity against multiple bacterial strains.
Hirshfeld Analysis StudyStructural AnalysisProvided insights into intermolecular interactions within crystal structures of oxadiazole compounds, aiding in understanding their stability and reactivity .

Mechanism of Action

The mechanism of action of N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs. Trifluoromethyl: The chloromethyl group (electron-withdrawing) enhances electrophilicity, enabling nucleophilic substitutions, whereas the trifluoromethyl group in flufenoxadiazam improves metabolic stability and membrane permeability .
  • Halogen Effects : Bromodifluoromethyl derivatives (e.g., compound 23 in ) are used in radiochemistry for ¹⁸F-labeling, leveraging the bromine atom as a leaving group.

Variations in the Benzamide Substituent

Compound Name Benzamide Substituent Molecular Formula Biological Activity Reference
This compound Benzyl (unsubstituted) C₁₁H₁₀ClN₃O₂ Not reported in evidence
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide 2,2,2-Trifluoroethyl C₁₂H₁₀ClF₃N₃O₂ Commercial availability (Santa Cruz Biotechnology)
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide Pyridin-2-ylmethyl C₁₆H₁₃ClN₄O₂ Discontinued commercial product (CymitQuimica)
4-Chloro-N-[[5-[2-(2-imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide (Compound 43) 4-Chlorobenzamide + indazole-imidazole C₂₃H₁₈ClN₇O₂ Sodium channel ligand (Nav1.7 inhibitor)

Key Observations :

  • Trifluoroethyl vs. Pyridinylmethyl derivatives () may improve water solubility but were discontinued due to synthesis challenges.
  • Complex Heterocycles : Compound 43 () incorporates indazole and imidazole moieties, expanding π-π stacking interactions for sodium channel modulation.

Key Observations :

  • While this compound lacks direct biological data in the provided evidence, its structural analogs demonstrate diverse applications. The chloromethyl group’s reactivity suggests utility as a synthetic intermediate for prodrugs or covalent inhibitors.

Biological Activity

N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound this compound features a 1,2,4-oxadiazole ring which is known for its biological activity. The molecular formula is C13H14ClN3O2C_{13}H_{14}ClN_3O_2, with a molecular weight of approximately 283.72 g/mol. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that related compounds showed IC50 values ranging from 10 to 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Mechanisms of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and protein kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Studies show that derivatives of 1,2,4-oxadiazoles can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. For example, certain benzamide derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli< 50
Related Benzamide DerivativeS. aureus< 25

Antifungal Activity

The antifungal efficacy of this compound has also been noted:

  • Fungicidal Effects : Some studies report that oxadiazole derivatives exhibit inhibitory activity against fungi such as Sclerotinia sclerotiorum, with inhibition rates surpassing those of standard antifungal agents like quinoxyfen .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study investigated the effects of various oxadiazole derivatives on cancer cell lines and found that modifications to the benzamide structure significantly enhanced cytotoxicity. The study reported an IC50 value of approximately 92.4 µM for one derivative against a panel of eleven cancer cell lines .
  • Research on Antimicrobial Properties :
    • In another study focusing on antimicrobial activity, several oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the synthetic routes for N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, and how can purity and yield be optimized?

  • Methodology : The compound is synthesized via a multi-step process involving cyclization of precursor oxadiazole intermediates. For example, intermediates like 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamide derivatives are prepared by reacting substituted benzamides with hydroxylamine and chloromethylating agents. Key steps include:

  • Cyclization : Using NH₂OH·HCl and NaHCO₃ in ethanol under reflux to form the oxadiazole ring .
  • Purification : Recrystallization from DMSO or methanol yields solids with >95% purity.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for benzamide to chloromethylating agent) and reaction time (12–24 hours) improves yields to ~70–77% .
    • Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ 5.23 ppm for CH₂Cl in DMSO-d₆) and HRMS (e.g., [M+H]+ 328.0854) .

Q. How is the compound evaluated for biological activity in preliminary assays?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • In vivo toxicity : Zebrafish embryo models assess developmental toxicity (e.g., LC₅₀ at 100 µM) .

Advanced Research Questions

Q. How does structural modification of the benzamide or oxadiazole moieties affect bioactivity and selectivity?

  • Methodology :

  • Bioisosteric replacement : Substitute chloromethyl with trifluoromethyl (e.g., 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) to enhance metabolic stability .
  • SAR studies : Compare analogues with varying substituents (e.g., para-tolyl vs. tert-butylphenyl) to correlate electronic/steric effects with activity. For example, tert-butyl groups improve hydrophobic interactions in enzyme binding pockets .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like 5-HT receptors or PFOR enzymes .

Q. What analytical techniques resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Batch consistency : Verify purity via HPLC (e.g., >98% purity for reliable bioactivity) and rule out degradation products .
  • Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, 48-hour exposure) to minimize variability .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., PFOR enzyme inhibition vs. off-target effects) .

Q. How can crystallographic data inform the design of stable polymorphs or co-crystals?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-Cl: 1.73 Å) and angles to identify conformational flexibility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility. For example, orthorhombic P2₁2₁2₁ symmetry in 4-chloro derivatives suggests stable packing .

Key Considerations for Experimental Design

  • Synthetic reproducibility : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Bioactivity validation : Use triplicate assays with positive/negative controls to ensure statistical significance (p < 0.05) .
  • Structural analogs : Prioritize trifluoromethyl or pyrazole-substituted derivatives for enhanced pharmacokinetics .

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